3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced transmission of signals in the nervous system .
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting AChE and BuChE, the compound disrupts the normal function of this pathway, leading to increased levels of acetylcholine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission due to increased acetylcholine levels . This can potentially enhance cognitive function and alleviate symptoms of conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-butyl-1,2-diaminobenzene with morpholine and a suitable carbonyl source, such as phosgene or triphosgene, under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-butyl-6-piperidinobenzo[d][1,2,3]triazin-4(3H)-one: Similar structure with a piperidine ring instead of a morpholine ring.
3-butyl-6-pyrrolidinobenzo[d][1,2,3]triazin-4(3H)-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
3-butyl-6-azepanobenzo[d][1,2,3]triazin-4(3H)-one: Similar structure with an azepane ring instead of a morpholine ring.
Uniqueness
3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and bioavailability, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
3-butyl-6-morpholin-4-yl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-6-19-15(20)13-11-12(4-5-14(13)16-17-19)18-7-9-21-10-8-18/h4-5,11H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPPVRFZKCOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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